Product packaging for (R)-2-Bromo Phenylephrine Hydrochloride(Cat. No.:CAS No. 1391054-09-3)

(R)-2-Bromo Phenylephrine Hydrochloride

Cat. No.: B589691
CAS No.: 1391054-09-3
M. Wt: 282.562
InChI Key: IWEQEFFVTALJTD-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-2-Bromo Phenylephrine Hydrochloride is a specialized chiral chemical derivative of phenylephrine, designed for advanced pharmacological and analytical research. As an analog of the well-characterized alpha-1 adrenergic receptor agonist phenylephrine, this brominated compound serves as a critical tool for investigating the structure-activity relationships of adrenergic compounds and probing the complex signaling pathways of the adrenergic system . The primary research application of this compound lies in the realm of analytical chemistry, where it is employed as a reference standard in stability-indicating methods. Research indicates that phenylephrine is susceptible to oxidative degradation, and the formation of brominated degradants is a key area of study . Utilizing techniques such as High-Performance Liquid Chromatography (HPLC), this compound helps scientists identify and quantify degradation products in pharmaceutical formulations, thereby contributing to the development of robust stability profiles and ensuring drug product safety and efficacy . Furthermore, the chiral (R)-configuration of this molecule makes it invaluable for studying stereospecific interactions. The (R)-enantiomer of phenylephrine is known to possess significantly greater receptor agonist activity compared to its (S)-counterpart . By introducing a bromine atom into the structure, researchers can investigate how steric and electronic modifications influence binding affinity and functional activity at alpha-adrenergic receptors, which are pivotal in regulating vascular smooth muscle contraction, blood pressure, and pupil dilation . This research provides fundamental insights that can guide the design of novel therapeutic agents. The compound is intended for use in controlled laboratory settings exclusively. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BrClNO2 B589691 (R)-2-Bromo Phenylephrine Hydrochloride CAS No. 1391054-09-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c1-11-5-8(13)6-3-2-4-7(12)9(6)10;/h2-4,8,11-13H,5H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEQEFFVTALJTD-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=C(C(=CC=C1)O)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=C(C(=CC=C1)O)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 2 Bromo Phenylephrine Hydrochloride

Retrosynthetic Strategies for (R)-2-Bromo Phenylephrine (B352888) Hydrochloride

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For (R)-2-Bromo Phenylephrine Hydrochloride, the analysis identifies key bonds that can be disconnected to reveal plausible synthetic pathways.

The primary disconnection targets the bond between the chiral carbon bearing the hydroxyl group and the nitrogen atom (C-N bond). This is a common strategy for phenylethanolamine-type molecules. This disconnection leads to two synthons: a methylamine equivalent and an α-bromoketone precursor. A subsequent functional group interconversion (FGI) on the chiral alcohol reveals the key precursor, a prochiral α-bromoketone.

This retrosynthetic pathway suggests that the synthesis can begin from 2-bromo-3'-hydroxyacetophenone. This starting material is commercially available and serves as a common precursor in the synthesis of related compounds. The central challenge then becomes the enantioselective reduction of the ketone and the subsequent introduction of the methylamino group to form the desired (R)-enantiomer.

Enantioselective Synthesis Approaches for this compound

Achieving the specific (R)-stereochemistry at the benzylic alcohol center is the most critical aspect of synthesizing this compound. This is accomplished through various enantioselective methods, including asymmetric catalysis and biocatalysis.

Asymmetric Catalysis in Brominated Phenylephrine Synthesis

Asymmetric catalysis utilizes chiral catalysts to stereoselectively create the desired enantiomer from a prochiral substrate. For the synthesis of this compound, both transition-metal catalysis and organocatalysis offer powerful solutions.

Transition-metal catalyzed asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones. This approach is particularly effective for α-amino ketones, which are common precursors to amino alcohols. In the context of this compound, a key intermediate would be a protected α-methylamino ketone.

The reaction typically involves a ruthenium (Ru) or rhodium (Rh) metal center complexed with chiral ligands, such as diphosphines (e.g., BINAP) and diamines (e.g., DPEN). These catalysts facilitate the addition of hydrogen across the carbonyl group with high stereocontrol. For instance, RuCl2(diphosphine)(diamine) complexes are well-known for their high activity and enantioselectivity in the hydrogenation of aromatic ketones. The choice of ligand chirality dictates the stereochemical outcome, allowing for the selective synthesis of the (R)-alcohol.

The general process would involve the hydrogenation of a precursor like 2-bromo-1-(3-hydroxyphenyl)-2-(methylamino)ethanone under a hydrogen atmosphere in the presence of a catalytic amount of the chiral transition-metal complex. The reaction is typically performed in a polar solvent like methanol (B129727) or ethanol.

Table 1: Representative Chiral Ruthenium Catalysts for Asymmetric Hydrogenation of Ketones Note: The following data is based on the performance of these catalysts on analogous, non-brominated substrates to illustrate their general effectiveness.

Catalyst/Ligand SystemSubstrate TypeEnantiomeric Excess (ee)Reference
RuCl₂[(S)-XylBINAP][(S,S)-DPEN]Aromatic α-amino ketones>95% acs.org
(S,S)-TsDPEN-Ru(II)Aromatic ketones>99% acs.org
Ru-MACHO-BHN-protected amino ketonesup to 99% semanticscholar.org
Organocatalytic Methods for Chiral Brominated Precursors

Organocatalysis, the use of small chiral organic molecules as catalysts, provides a metal-free alternative for establishing chirality. A key strategy for synthesizing this compound using this approach is the asymmetric α-bromination of a suitable ketone precursor.

This method involves the reaction of an acetophenone derivative, such as 3'-hydroxyacetophenone, with a brominating agent like N-Bromosuccinimide (NBS) in the presence of a chiral amine catalyst. Proline and its derivatives are common catalysts for such transformations. The catalyst forms a chiral enamine intermediate with the ketone, which then reacts stereoselectively with the electrophilic bromine source from one face, leading to the formation of a chiral α-bromo ketone with high enantiomeric excess.

This chiral α-bromo ketone is a valuable intermediate. The bromine atom can then be displaced by methylamine, and subsequent reduction of the ketone (which can now be done non-stereoselectively as the stereocenter is already set) would yield the target compound. However, the more common route involves the reduction of the chiral α-bromo ketone to a chiral bromohydrin, followed by reaction with methylamine.

Table 2: Common Organocatalysts for Asymmetric α-Halogenation of Ketones

CatalystCatalyst TypeTypical SubstrateBrominating AgentEnantiomeric Excess (ee)
(S)-ProlineChiral Amino AcidCyclic KetonesNBS80-92%
C₂-Symmetric DiphenylpyrrolidineChiral AmineAldehydes, KetonesNBSup to 96% researchgate.netnih.gov
Cinchona Alkaloid DerivativesChiral Alkaloidβ-KetoestersNBS, NCSup to 99%

Biocatalytic Transformations for (R)-2-Bromo Phenylephrine Production

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For the synthesis of chiral alcohols, ketoreductases (KREDs) are particularly powerful tools.

The enantioselective reduction of the prochiral ketone, 2-bromo-1-(3-hydroxyphenyl)ethanone, is an ideal application for a ketoreductase. almacgroup.comresearchgate.netgoogle.com These enzymes, which belong to the broader class of alcohol dehydrogenases, utilize a cofactor such as nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) to deliver a hydride to the carbonyl carbon with exceptional stereoselectivity. rsc.org

The process involves incubating the brominated ketone substrate with a selected KRED, often from a microbial source (like E. coli or yeast) that has been engineered for high activity and selectivity. To make the process economically viable, a cofactor regeneration system is employed. This can be achieved using a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase, or by using an enzyme system such as glucose and glucose dehydrogenase (GDH) to regenerate the expensive NADPH cofactor. almacgroup.com

This biocatalytic reduction yields the (R)-2-bromo-1-(3-hydroxyphenyl)ethanol (a chiral bromohydrin) with typically very high enantiomeric excess (>99% ee). This intermediate can then be converted to this compound through reaction with methylamine, where the amine displaces the bromide in an SN2 reaction, often with inversion of configuration if the initial reduction produced the S-alcohol, or through a two-step epoxide formation-ring opening sequence. Many KREDs are known to follow Prelog's rule, which would produce the (S)-alcohol, while anti-Prelog enzymes would give the desired (R)-alcohol directly. rsc.org

Table 3: Examples of Ketoreductases in the Asymmetric Reduction of α-Halo Ketones

Enzyme Source/NameSubstrate ExampleProduct ConfigurationEnantiomeric Excess (ee)Cofactor System
Scheffersomyces stipitis KRED2-chloro-1-(2,4-dichlorophenyl)ethanone(R)>99.9%NADPH
Engineered KRED from Candida glabrata (CgKR1)α-chloro ketones(S)>99%NADPH/GDH
Carbonyl Reductase (CRED) Libraryvarious α-chloro ketones(R) or (S)>99%NADPH/Isopropanol

Whole-Cell Bioconversion Systems for Stereoselective Synthesis

The stereoselective synthesis of the (R)-alcohol core of phenylephrine analogues can be efficiently achieved using whole-cell bioconversion systems. This green chemistry approach utilizes microorganisms or their enzymes to perform highly specific chemical transformations. In the context of (R)-2-Bromo Phenylephrine, this methodology is applied to the asymmetric reduction of a prochiral ketone precursor, such as 2-bromo-1-(3-hydroxyphenyl)ethan-1-one or its N-protected amino derivatives.

Engineered bacterial strains, often Escherichia coli, are designed to overexpress specific oxidoreductase enzymes like carbonyl reductases or alcohol dehydrogenases. google.comcjph.com.cn These enzymes facilitate the transfer of a hydride from a cofactor (e.g., NADH or NADPH) to the carbonyl group of the ketone substrate. The enzyme's chiral active site directs the hydride to a specific face of the carbonyl, resulting in the formation of the alcohol with a high degree of enantiomeric excess (ee).

One established strategy involves the reduction of an α-haloacetophenone. For example, a similar substrate, 2-chloro-1-(3-hydroxyphenyl)ethan-1-one, is stereoselectively reduced to (R)-1-(3-hydroxyphenyl)-2-chloroethanol with high enantiopurity using engineered bacteria containing a carbonyl reductase. cjph.com.cngoogle.com This chiral halohydrin is a key intermediate that can then be converted to the final product. A similar bioconversion could be applied to 2-bromo-3'-hydroxyacetophenone.

Alternatively, the ketone can first be reacted with an amine (e.g., N-benzylmethylamine) to form an α-amino ketone. This intermediate is then subjected to whole-cell reduction to yield the (R)-amino alcohol. cjph.com.cn The use of whole cells provides a significant advantage by housing the enzyme and managing cofactor regeneration internally, often by using a co-substrate like glucose or isopropanol.

Table 1: Examples of Whole-Cell Bioreduction for Phenylephrine Precursors

Enzyme/System Substrate Product Enantiomeric Excess (ee) Reference
Carbonyl Reductase A12 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol Up to 99.9% cjph.com.cn
Alcohol Dehydrogenase (ADH) 3′-hydroxy-2-chloroacetophenone (R)-3-(2-chloro-1-hydroxyethyl)-phenol >98% google.comjustia.com

Chiral Resolution Techniques Applied to 2-Bromo Phenylephrine Intermediates

Chiral resolution is a cornerstone for separating enantiomers from a racemic mixture. For intermediates in the synthesis of (R)-2-Bromo Phenylephrine, two primary methods are applicable: diastereomeric salt formation and kinetic resolution.

Diastereomeric Salt Formation and Crystallization

This classical resolution technique remains one of the most common and scalable methods for separating racemic amines. wikipedia.org The process involves reacting the racemic base, such as (R,S)-2-Bromo Phenylephrine, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. wikipedia.orglibretexts.org

The choice of resolving agent and solvent is critical for successful separation. Chiral acids like (+)-tartaric acid, (-)-mandelic acid, or their derivatives are frequently used. libretexts.orgmdpi.com For the resolution of racemic phenylephrine itself, (R)-naproxen has been proven to be a highly effective resolving agent. google.comgoogle.com

The general procedure involves:

Dissolving the racemic 2-Bromo Phenylephrine and one equivalent of the chiral resolving agent (e.g., (R)-naproxen) in a suitable solvent, such as methanol or ethanol. google.comgoogle.com

Allowing the solution to cool or partially evaporate, which causes the less soluble diastereomeric salt (e.g., (R)-2-Bromo Phenylephrine • (R)-naproxen) to crystallize preferentially.

Separating the crystallized salt by filtration.

Liberating the desired enantiomer by treating the purified diastereomeric salt with a base to neutralize the resolving acid. The free (R)-2-Bromo Phenylephrine can then be isolated and converted to its hydrochloride salt.

The mother liquor, which is enriched in the other diastereomer ((S)-2-Bromo Phenylephrine), can be processed to recover the unwanted enantiomer for racemization and recycling.

Kinetic Resolution of Racemic Brominated Scaffolds

Kinetic resolution is an enzyme-driven process that relies on the differential rate of reaction of two enantiomers with a chiral catalyst. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation. nih.gov

In the synthesis of (R)-2-Bromo Phenylephrine, this technique could be applied to a racemic brominated alcohol intermediate, such as (R,S)-2-bromo-1-(3-hydroxyphenyl)ethanol. The process would involve reacting the racemic alcohol with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as Candida antarctica lipase B (CALB).

The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer) at a much higher rate than the other. The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated (S)-ester and the unreacted (R)-alcohol. These two compounds have different chemical properties and can be readily separated by standard techniques like column chromatography. The desired (R)-2-bromo-1-(3-hydroxyphenyl)ethanol can then be carried forward in the synthesis.

Total Synthesis Pathways for this compound

The total synthesis of this compound can be approached in two primary ways: by starting with a molecule that is already brominated or by incorporating the bromination step into a known synthesis route for phenylephrine.

Multi-Step Conversions from Brominated Starting Materials

A logical and direct pathway begins with a commercially available or readily synthesized brominated precursor, 2-bromo-3'-hydroxyacetophenone. google.combiosynth.comsigmaaldrich.com This approach contains the bromine atom in the correct position from the outset.

A representative synthetic sequence is as follows:

Amination: The α-bromo ketone, 2-bromo-3'-hydroxyacetophenone, undergoes nucleophilic substitution with an appropriate amine. To avoid side reactions and facilitate purification, a protected amine like N-benzylmethylamine is often used. This reaction yields the α-(N-benzyl-N-methylamino)-3-hydroxyacetophenone intermediate. researchgate.net

Stereoselective Reduction: The resulting prochiral ketone is then reduced to the chiral alcohol. This is the key stereochemistry-determining step. It can be accomplished using asymmetric hydrogenation with a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) or through the biocatalytic methods described in section 2.2.2.2 to produce the (R)-alcohol. cjph.com.cnresearchgate.net

Deprotection: If a benzyl (B1604629) protecting group was used, it is removed. This is typically achieved through catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas, which cleaves the benzyl group to yield (R)-2-Bromo Phenylephrine. cjph.com.cn

Salt Formation: Finally, the purified (R)-2-Bromo Phenylephrine free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the final target compound, this compound.

Integration of Bromination Steps into Phenylephrine Synthesis Routes

This strategy involves adapting established synthetic routes for phenylephrine by introducing a bromination step. The most common starting material for phenylephrine synthesis is 3-hydroxyacetophenone. chemicalbook.comgoogle.com

The key transformation is the selective α-bromination of the ketone's side chain. researchgate.net

Protection (Optional): The phenolic hydroxyl group of 3-hydroxyacetophenone may be protected, for instance as an acetate ester, to prevent undesired electrophilic aromatic substitution (ring bromination). researchgate.net

α-Bromination: The 3-hydroxyacetophenone or its protected form is reacted with a brominating agent. Common reagents for α-bromination of ketones include N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like ethyl acetate or chloroform. researchgate.netgoogle.comprepchem.com Reaction conditions are chosen to favor side-chain substitution over reaction at the aromatic ring. cbijournal.com This step yields the crucial intermediate, 2-bromo-3'-hydroxyacetophenone.

Completion of Synthesis: Once the α-bromo ketone is obtained, the synthesis proceeds through the same steps outlined in section 2.3.1: amination, stereoselective reduction, deprotection (if necessary), and salt formation to yield this compound. researchgate.net

Table 2: Comparison of Bromination Reagents for Acetophenones

Reagent Substrate Conditions Product Reference
N-Bromosuccinimide (NBS) 3-methoxyacetophenone Acetic acid ethyl ester, room temp 2-bromo-3'-methoxyacetophenone google.com
Bromine (Br₂) / H₂O₂ 3-acetoxy-acetophenone n-Butyl acetate, 0 °C α-bromo-3-acetoxy acetophenone researchgate.net
1,4-Dioxane dibromide 3-hydroxyacetophenone Dioxane/MTBE 2-bromo-3'-hydroxyacetophenone google.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

Solvent Effects on Reaction Stereoselectivity and Efficiency

For the asymmetric transfer hydrogenation of ketone precursors to phenylephrine, a variety of solvents have been explored. A patent on phenylephrine hydrochloride synthesis lists several solvents, including ethyl acetate (EtOAc), dichloromethane (CH2Cl2), methanol (MeOH), ethanol (EtOH), isopropanol (iPrOH), tetrahydrofuran (THF), toluene (PhMe), and water (H2O), as suitable for the transfer hydrogenation step. The choice among these can significantly impact both the conversion rate and the enantiomeric excess (ee) of the product.

Research on the solubility of (R)-(-)-phenylephrine hydrochloride has shown that it varies considerably across different solvents, with solubility increasing with temperature researchgate.net. Protic solvents like methanol, ethanol, and n-propanol, as well as aprotic polar solvents, are often employed in such syntheses google.com. The polarity, viscosity, and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex, thereby influencing the facial selectivity of the hydride attack on the prochiral ketone. For instance, in aldol reactions leading to chiral intermediates, even small amounts of a coordinating solvent like THF have been shown to alter the diastereoselectivity by binding to the metal center of the catalyst.

Table 1: Potential Solvents for the Asymmetric Synthesis of this compound

Solvent CategoryExamplesPotential Impact on Synthesis
Protic SolventsMethanol, Ethanol, Isopropanol, WaterCan participate in hydrogen bonding, potentially stabilizing transition states. Solubility of reactants and catalysts may vary.
Aprotic Polar SolventsDichloromethane, Tetrahydrofuran (THF), Ethyl AcetateCan influence catalyst-substrate complex geometry through dipole-dipole interactions.
Aprotic Nonpolar SolventsTolueneMay be suitable for certain catalyst systems but could present solubility challenges for polar reactants.

Catalyst Loading and Ligand Design in Asymmetric Transformations

The heart of the asymmetric synthesis of this compound lies in the chiral catalyst, which is typically a metal complex coordinated to a chiral ligand. The design of the ligand and the optimization of the catalyst loading are paramount for achieving high enantioselectivity and turnover frequency.

Ligand Design: The development of chiral ligands has been a major focus in asymmetric catalysis. For the synthesis of (R)-phenylephrine, various catalyst systems have been successfully employed, including rhodium complexes with chiral phosphine ligands like (2R,4R)-MCCPM, ruthenium-based catalysts, and Corey–Bakshi–Shibata (CBS) catalysts semanticscholar.org. The structure of the ligand creates a specific chiral environment around the metal center, which directs the approach of the substrate, leading to the preferential formation of one enantiomer. The electronic and steric properties of the ligand can be fine-tuned to optimize the catalyst's performance for a specific substrate. For instance, the positioning of a bifunctional H-Fe-NH unit in certain iron catalysts has been shown to create exceptional activity due to a low energy barrier for dihydrogen transfer acs.org.

A study on the synthesis of a phenylephrine intermediate demonstrated the impact of catalyst loading and temperature on conversion and enantiomeric excess. The findings indicate that at a constant temperature, increasing the reaction time can achieve high conversion and ee at S/C ratios up to 5000. However, at higher S/C ratios (e.g., 8000-10000), the conversion rate drops significantly, while the enantioselectivity is only slightly reduced. By increasing the reaction temperature, a high conversion rate could be restored even at a high S/C ratio of 10,000, albeit with a slight decrease in enantioselectivity. This highlights a trade-off between catalyst loading, temperature, and stereoselectivity that must be carefully balanced.

Table 2: Illustrative Impact of Catalyst Loading and Temperature on a Phenylephrine Intermediate Synthesis

Substrate/Catalyst Ratio (S/C)Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1000304>99>99
5000308>99>99
80003012~90~98.5
100003012~85~98
10000506>99~98

Note: This data is illustrative and based on findings for a related phenylephrine intermediate.

Green Chemistry Principles in Brominated Phenylephrine Synthesis

The application of green chemistry principles is increasingly important in pharmaceutical manufacturing to minimize environmental impact and enhance safety. The synthesis of this compound offers several opportunities to incorporate greener practices.

Safer Brominating Agents: Traditional aromatic bromination often uses molecular bromine (Br2), which is highly toxic, corrosive, and volatile. Green chemistry encourages the use of less hazardous alternatives. One such alternative is N-bromosuccinimide (NBS), a solid reagent that is easier and safer to handle. Another approach is the in situ generation of bromine or other brominating species, which avoids the storage and handling of large quantities of hazardous materials. This can be achieved by reacting an oxidant like sodium hypochlorite (NaOCl) with a bromide source such as hydrobromic acid (HBr) or potassium bromide (KBr).

Greener Solvents and Reaction Conditions: The choice of solvent is a major consideration in green chemistry. Ideally, reactions should be conducted in benign solvents like water or ethanol, or even in solvent-free conditions if possible. The use of water as a solvent in bromohydrin formation from alkenes using NBS is an example of a greener alternative to chlorinated solvents. Furthermore, employing biocatalysis, such as using enzymes like immobilized lipase, can offer mild reaction conditions and high selectivity, often in aqueous media, thereby reducing the reliance on traditional organic solvents and harsh reagents.

Reaction Mechanism Studies Pertaining to R 2 Bromo Phenylephrine Hydrochloride

Mechanistic Pathways of Electrophilic Bromination on Phenolic Aromatic Rings

The introduction of a bromine atom onto the aromatic ring of a phenylephrine (B352888) precursor is a classic example of an electrophilic aromatic substitution reaction. khanacademy.org The hydroxyl (-OH) group attached to the benzene (B151609) ring is a powerful activating group, meaning it increases the ring's reactivity towards electrophiles compared to benzene itself. youtube.combyjus.com This activation occurs because the lone pairs of electrons on the oxygen atom are delocalized into the aromatic pi system, increasing the electron density of the ring. khanacademy.orgyoutube.com

The mechanism proceeds through the following key steps:

Generation of the Electrophile : The bromine molecule (Br₂), while nonpolar, becomes polarized as it approaches the electron-rich phenol (B47542) ring. This induced polarization makes one bromine atom partially positive (δ+) and thus electrophilic enough to react. youtube.com In polar solvents like water, the solvent molecules can help to pull the bromine atoms apart, increasing the availability of the electrophile. khanacademy.orgyoutube.com

Nucleophilic Attack and Formation of the Arenium Ion : The activated aromatic ring acts as a nucleophile, attacking the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. nih.gov

Resonance Stabilization : The arenium ion is stabilized by resonance. Crucially, the activating -OH group participates in this stabilization by donating a lone pair of electrons, which helps to delocalize the positive charge. This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the -OH group, making it an ortho-, para-directing group. khanacademy.orgyoutube.com

Rearomatization : To restore the stability of the aromatic system, a proton (H⁺) is lost from the carbon atom where the bromine has attached. This proton is typically removed by a weak base in the reaction mixture, and the electrons from the C-H bond move back into the ring, restoring its aromaticity. youtube.com

The specific product formed—mono- or polybrominated, ortho or para—is highly dependent on the reaction conditions. For the synthesis of (R)-2-Bromo Phenylephrine, which requires monobromination at the ortho position, reaction conditions must be carefully controlled. Using a non-polar solvent and low temperatures favors the formation of monobrominated products. khanacademy.orgbyjus.com While the para position is often sterically favored, specific directing effects of the alkylaminoethanol side chain and choice of brominating agent can influence the ortho/para ratio.

Table 1: Influence of Solvent on the Bromination of Phenol

SolventSolvent PolarityPrimary Product(s)Observations
Water (Br₂ water)Polar2,4,6-TribromophenolThe polar solvent strongly activates the bromine molecule, leading to a highly reactive electrophile and exhaustive substitution at all activated positions (ortho and para). A white precipitate is typically formed. byjus.com
Carbon Disulfide (CS₂)Non-polaro-Bromophenol and p-BromophenolThe non-polar solvent does not significantly polarize the bromine molecule, resulting in a less reactive electrophile and favoring monosubstitution. The para isomer is generally the major product due to less steric hindrance. khanacademy.org

Investigation of Stereochemical Control in Brominated Arylalkanolamine Formation

The "(R)" designation in (R)-2-Bromo Phenylephrine Hydrochloride indicates a specific three-dimensional arrangement at the chiral center on the ethylamine (B1201723) side chain. The control of this stereochemistry is a critical aspect of its synthesis.

The synthesis of enantiomerically pure phenylephrine and its derivatives typically relies on asymmetric synthesis methods. researchgate.netgoogle.com These methods establish the desired (R) or (S) configuration at the carbon atom bearing the hydroxyl group. Common strategies include the asymmetric hydrogenation of a ketone precursor using a chiral catalyst. researchgate.netgoogle.com

Once the (R)-phenylephrine scaffold is synthesized, the subsequent bromination of the aromatic ring does not affect the stereochemistry of the existing chiral center. The reaction occurs on the planar, achiral aromatic ring, which is several bonds away from the stereocenter. There is no mechanistic pathway for the bromination reaction to cause inversion or racemization at the distant chiral carbon. Therefore, the stereochemical integrity of the starting material is retained throughout this step.

The key to obtaining the final this compound is to start with an enantiomerically pure precursor, such as (R)-Phenylephrine, and then perform the regioselective bromination.

Table 2: Examples of Asymmetric Synthesis Methods for Chiral Phenylephrine Precursors

MethodPrecursor TypeChiral Catalyst/ReagentReported Stereochemical Outcome
Asymmetric HydrogenationN-protected aminoketone(2R,4R)-MCCPM-Rhodium complex(R)-Phenylephrine with 85% enantiomeric excess (ee). researchgate.net
Asymmetric Transfer Hydrogenationα-amino ketoneRhodium-based catalyst with a chiral ligandHigh catalytic efficiency and optical purity are goals of such methods. google.com
Hydrolytic Kinetic ResolutionRacemic styrene (B11656) oxide derivative(R,R)-SalenCo(III)OAc complex(R)-enantiomer produced with a 45% yield and 97% ee. researchgate.net

Understanding Protonation and Hydrochloride Salt Formation Mechanisms

The final step in the synthesis is the formation of the hydrochloride salt. This is an acid-base reaction where the phenylephrine derivative, which is a free base, is treated with hydrochloric acid (HCl). youtube.com

The mechanistic steps are straightforward:

Protonation of the Amine : The amino group in the (R)-2-Bromo Phenylephrine side chain contains a nitrogen atom with a lone pair of electrons. This lone pair makes the amine a Lewis base. When hydrochloric acid is introduced, this nitrogen atom donates its electron pair to a proton (H⁺) from the HCl. youtube.comnih.gov

Formation of the Ammonium (B1175870) Salt : This proton transfer results in the formation of a positively charged alkylammonium cation.

Ionic Association : The resulting positively charged ammonium ion and the negatively charged chloride ion (Cl⁻) from the HCl are attracted to each other through electrostatic forces, forming an ionic bond. This creates the stable, solid hydrochloride salt. youtube.com

Converting the free base into its hydrochloride salt serves several practical purposes. Salts are generally crystalline solids that are easier to handle, purify, and store than their often-oily or less stable free base counterparts. Crucially, hydrochloride salts of amino alcohols typically exhibit significantly greater water solubility, which is an important property for many applications. youtube.com

Table 3: Comparison of a Typical Amino Alcohol Free Base vs. Its Hydrochloride Salt

PropertyFree Base (e.g., Phenylephrine)Hydrochloride Salt (e.g., Phenylephrine HCl)
Chemical NatureBasic, contains a free amine groupAcidic salt, contains a protonated ammonium group. core.ac.uk
Physical State at STPOften an oil or low-melting-point solidCrystalline solid. youtube.com
Solubility in WaterGenerally low to moderateTypically high. youtube.com
Stability/HygroscopicityCan be less stable, may absorb CO₂ from the airGenerally more stable and often less hygroscopic

Advanced Analytical Characterization of R 2 Bromo Phenylephrine Hydrochloride

Spectroscopic Techniques for Structural Elucidation of (R)-2-Bromo Phenylephrine (B352888) Hydrochloride

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity of atoms, functional groups, and electronic systems within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise molecular structure of (R)-2-Bromo Phenylephrine Hydrochloride. Both ¹H and ¹³C NMR are used to verify the identity and, crucially, to confirm the position of the bromine substituent on the phenyl ring.

In the ¹H NMR spectrum, the substitution of a hydrogen atom with a bromine atom at the C-2 position of the phenyl ring induces predictable changes compared to the parent compound, (R)-Phenylephrine Hydrochloride. chemicalbook.com The aromatic region of the spectrum, which would typically show a complex pattern for a 1,3-disubstituted ring, is altered. The protons on the brominated ring will exhibit different chemical shifts and coupling constants due to the electron-withdrawing nature and steric influence of the bromine atom. The signals for the protons in the side chain—the methine proton (CH-OH), the methylene (B1212753) protons (CH₂-N), and the methyl protons (N-CH₃)—would be expected to show smaller changes in their chemical shifts. researchgate.net

¹³C NMR provides complementary information. The carbon atom directly bonded to the bromine (C-2) would exhibit a signal at a characteristic chemical shift, typically in the range of 110-125 ppm. The chemical shifts of the other aromatic carbons are also influenced, confirming the 2-bromo substitution pattern. Analysis of related bromo-aromatic compounds helps in assigning these shifts accurately. chemicalbook.com

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound in a suitable solvent (e.g., D₂O or DMSO-d₆) Data for (R)-Phenylephrine HCl is for comparative purposes. Expected shifts for the bromo-derivative are predictive.

Proton Assignment (R)-Phenylephrine HCl (ppm) researchgate.netExpected (R)-2-Bromo Phenylephrine HCl (ppm) Justification for Expected Shift
Aromatic Protons6.8 - 7.3~7.0 - 7.6The bromine atom alters the electronic environment, causing downfield shifts and changes in the splitting pattern of the remaining aromatic protons.
CH-OH (Benzylic)~5.0~5.1Minor downfield shift due to proximity to the modified aromatic ring.
CH₂-N~3.2~3.3Minor shift expected.
N-CH₃~2.7~2.8Minor shift expected.

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to identify potential impurities. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺.

The key diagnostic feature in the mass spectrum of a bromo-compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion region will display two peaks of almost equal intensity separated by 2 mass-to-charge units (m/z). For this compound (C₉H₁₂BrNO₂), the expected molecular weight is approximately 245.10 g/mol for the free base. The ESI-MS spectrum would show two prominent peaks for the protonated molecule at roughly m/z 246 and m/z 248.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the molecular ion. nih.gov The fragmentation pattern would be compared to that of the parent phenylephrine compound. researchgate.net A characteristic fragmentation is the loss of a water molecule (H₂O) from the protonated molecule. researchgate.net Another common fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the ethanolamine (B43304) side chain.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Expected m/z Description
[M+H]⁺~246 / ~248Protonated molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
[M+H - H₂O]⁺~228 / ~230Ion resulting from the loss of water from the molecular ion.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule. nih.gov The spectra for this compound are expected to be similar to those of (R)-Phenylephrine Hydrochloride but with additional or shifted bands corresponding to the C-Br bond. chemicalbook.comspectrabase.com

Key expected vibrational bands include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic and alcoholic hydroxyl groups.

N-H Stretch: A band in the 3100-3300 cm⁻¹ region for the secondary amine hydrochloride.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O Stretch: Bands corresponding to the phenolic and alcoholic C-O stretching appear in the 1000-1250 cm⁻¹ region.

C-Br Stretch: The key diagnostic band for the bromine substitution is the C-Br stretching vibration, which is expected to appear in the low-frequency region of the FT-IR spectrum, typically between 500 and 650 cm⁻¹. This region can sometimes be better resolved in the Raman spectrum. jyoungpharm.org

Table 3: Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
O-H Stretch3200 - 3600 (broad)Phenolic and Alcoholic -OH
C-H Stretch (Aromatic)3000 - 3100Ar-H
C-H Stretch (Aliphatic)2850 - 3000Aliphatic C-H
C=C Stretch1450 - 1600Aromatic Ring
C-O Stretch1000 - 1250Phenolic and Alcoholic C-O
C-Br Stretch500 - 650Aryl-Br

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by the molecule's electronic system. The absorption is related to the promotion of electrons from a ground state to a higher energy excited state. The parent compound, Phenylephrine Hydrochloride, exhibits a characteristic UV absorption maximum (λₘₐₓ) due to the electronic transitions within its phenolic chromophore. ijrti.org

The introduction of a bromine atom, an auxochrome, onto the phenyl ring is expected to cause a bathochromic shift (a shift to a longer wavelength) and potentially a hyperchromic effect (an increase in molar absorptivity) on the λₘₐₓ. nih.gov This shift occurs because the lone pair electrons on the bromine atom can interact with the π-electron system of the aromatic ring, slightly lowering the energy gap for the π → π* transition. UV-Vis spectroscopy is also a valuable quantitative tool, as the absorbance of a solution is directly proportional to the concentration of the compound, following the Beer-Lambert law. rjptonline.orgnih.gov This allows for the determination of the compound's concentration in solution. rdd.edu.iq

Table 4: Expected UV-Vis Absorption Data in a Polar Solvent (e.g., Methanol (B129727) or Water)

Compound Reported/Expected λₘₐₓ (nm)
(R)-Phenylephrine Hydrochloride~273 nm researchgate.net
This compound> 273 nm (Expected)

Chromatographic Methods for Purity and Enantiomeric Excess Determination of this compound

Chromatographic techniques are essential for separating the target compound from impurities and for confirming its stereochemical configuration.

Since this compound contains a chiral center at the benzylic carbon bearing the hydroxyl group, it is crucial to confirm its enantiomeric purity. The biological activity of enantiomers can differ significantly, making it essential to ensure the compound consists of the desired (R)-enantiomer and is free from its (S)-enantiomer counterpart.

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment. researchgate.net The separation is achieved using a chiral stationary phase (CSP). CSPs are typically based on derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support. phenomenex.com These phases create a chiral environment where the two enantiomers can interact differently, leading to different retention times.

A suitable method would involve dissolving the sample in a mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, and injecting it onto the chiral column. researchgate.netsielc.comresearchgate.net The two enantiomers, this compound and (S)-2-Bromo Phenylephrine Hydrochloride, would elute as two separate peaks. By comparing the retention time of the major peak to a reference standard of the (R)-enantiomer, its identity is confirmed. The enantiomeric excess (e.e.) is calculated from the integrated areas of the two peaks, providing a quantitative measure of the enantiomeric purity.

Table 5: Illustrative Chiral HPLC Method Parameters

Parameter Example Condition
Column Chiral Stationary Phase (e.g., Lux i-Amylose-1 or similar)
Mobile Phase Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at λₘₐₓ (e.g., ~275 nm)
Expected Result Baseline separation of the (R) and (S) enantiomer peaks.

Gas Chromatography (GC) for Volatile Intermediates and Product Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. organomation.com In the context of this compound, which is a non-volatile salt, direct GC analysis is not feasible without derivatization. The high polarity and low volatility of the molecule necessitate chemical modification to increase its thermal stability and volatility for passage through the GC column.

Derivatization is a key step in preparing this compound for GC analysis. Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and secondary amine groups with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation.

The analysis would typically involve a high-resolution capillary column, such as a DB-5ms or HP-5ms, which have a non-polar stationary phase suitable for separating a wide range of derivatized compounds. A flame ionization detector (FID) is often used for its high sensitivity to organic compounds. For more definitive identification of impurities or degradation products, a mass spectrometer (MS) can be coupled with the GC (GC-MS), providing structural information based on the mass-to-charge ratio of fragmented ions.

Research Findings: While specific GC methods for this compound are not extensively published, methods for related compounds, such as phenylephrine, provide a strong basis for method development. For instance, GC-MS has been used for the determination of organic volatile impurities in active pharmaceutical ingredients. researchgate.net A typical GC method for a derivatized phenylephrine analog would involve a temperature-programmed oven to ensure efficient separation of the analyte from any potential volatile intermediates from its synthesis or degradation products.

Below is a hypothetical data table illustrating typical GC parameters for the analysis of a derivatized (R)-2-Bromo Phenylephrine sample.

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Injection Volume 1 µL
Derivatization Agent BSTFA with 1% TMCS

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. ijmtlm.org It is invaluable for qualitatively assessing the consumption of starting materials, the formation of the product, and the presence of any byproducts in real-time.

For the analysis of this compound, a polar stationary phase, such as silica gel 60 F254, is typically used. The mobile phase, or eluent, is a mixture of solvents carefully chosen to achieve optimal separation of the components in the reaction mixture. The polarity of the mobile phase is a critical parameter; a more polar solvent system will cause all components to travel further up the plate.

Visualization of the separated spots on the TLC plate can be achieved under UV light at 254 nm, as the aromatic ring in the molecule allows for UV absorbance. Additionally, staining reagents can be used for enhanced visualization. A common stain for compounds with amine or hydroxyl groups is a potassium permanganate (B83412) solution, which reacts with these functional groups to produce yellow spots on a purple background.

By spotting the reaction mixture alongside the starting materials and a pure standard of the product on the same TLC plate, a direct comparison can be made. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system.

Research Findings: In the synthesis of phenylephrine analogs, TLC is a standard tool. For instance, in a synthetic sequence, TLC can be used to determine the point at which the starting material has been fully consumed, indicating the completion of the reaction. The appearance of a new spot corresponding to the Rf value of the desired product confirms its formation. The presence of other spots would indicate the formation of impurities.

The following table provides an example of a TLC system that could be used for monitoring a reaction to form this compound.

ParameterDescription
Stationary Phase Silica Gel 60 F254 pre-coated aluminum plates
Mobile Phase Dichloromethane:Methanol (9:1 v/v) with a few drops of triethylamine
Visualization UV light (254 nm) and Potassium Permanganate stain
Analyte Reaction mixture, starting material, and product standard

Microextraction and Sample Preparation Techniques for Analytical Studies

Proper sample preparation is a critical prerequisite for accurate and reliable analytical results, especially when dealing with complex matrices. organomation.com Microextraction techniques have gained prominence due to their efficiency, reduced solvent consumption, and lower environmental impact compared to traditional extraction methods like liquid-liquid extraction. rjptonline.org For the analysis of this compound, particularly at low concentrations, these techniques can be highly beneficial.

Dispersive Liquid-Liquid Microextraction (DLLME) is one such technique that has been applied to the analysis of phenylephrine hydrochloride. rjptonline.org In DLLME, a small volume of an appropriate extraction solvent is dispersed into an aqueous sample containing the analyte. A disperser solvent, which is miscible in both the extraction solvent and the aqueous phase, facilitates the formation of a cloudy solution of fine droplets, maximizing the surface area for extraction. After centrifugation, the enriched analyte in the extraction solvent can be collected and analyzed.

For this compound, which is an ionic compound, an ion-pairing agent might be added to the sample to form a neutral complex that is more readily extractable into an organic solvent. rjptonline.org

Solid-Phase Microextraction (SPME) is another powerful sample preparation technique. It utilizes a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either in the headspace or directly immersed), and the analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a GC or HPLC for thermal desorption and analysis. The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte.

Research Findings: A study on the determination of phenylephrine HCl utilized DLLME in combination with UV-Vis spectrophotometry. rjptonline.org The method was optimized for factors such as pH, the type and volume of extraction and disperser solvents, and the concentration of an ion-pairing reagent. Such a method could be adapted for this compound.

The table below outlines a potential DLLME procedure for the extraction of this compound from an aqueous solution.

StepParameterDescription
1. Sample Preparation pH AdjustmentAdjusting the sample pH to an optimal value to ensure the analyte is in a suitable form for extraction.
Ion-Pairing AgentAddition of an agent like Alizarin Yellow to form an extractable complex. rjptonline.org
2. Extraction Extraction SolventA small volume of a water-immiscible organic solvent (e.g., chloroform). rjptonline.org
Disperser SolventA solvent miscible with both water and the extraction solvent (e.g., acetone (B3395972) or acetonitrile).
3. Centrifugation Speed and TimeTo separate the enriched organic phase from the aqueous sample.
4. Analysis Instrumental TechniqueThe collected organic phase is analyzed by an appropriate technique like HPLC or GC-MS after derivatization.

Computational and Theoretical Investigations of R 2 Bromo Phenylephrine Hydrochloride

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information that complements experimental findings. mdpi.com DFT, particularly with hybrid functionals like B3LYP, and Ab Initio methods are standard approaches for investigating molecules like (R)-2-Bromo Phenylephrine (B352888) Hydrochloride. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for analyzing its various chemical properties. mdpi.com

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For the parent molecule, phenylephrine, studies using DFT with the B3LYP method and 6-311+G(d,p) basis set have successfully determined its optimized structure. researchgate.netnih.gov These calculations show that the phenylephrine molecule consists of a planar benzene (B151609) ring, with the hydroxyl-ethylamino side chain exhibiting specific torsional angles. nih.gov

For (R)-2-Bromo Phenylephrine Hydrochloride, the introduction of a bromine atom at the second position of the phenyl ring would significantly influence the local geometry. The C-Br bond length and the adjacent C-C-Br bond angles would be defining features of its structure. The bulky nature and high electronegativity of the bromine atom might cause slight distortions in the planarity of the phenyl ring compared to the parent phenylephrine. researchgate.net Conformational analysis would be crucial to identify the lowest energy conformer, considering the rotational freedom around the C-C and C-N bonds in the side chain.

Optimized Geometric Parameters of Phenylephrine (Parent Compound) Data derived from DFT/B3LYP/6311+G(d,p) calculations. This table represents the parent molecule and serves as a reference for understanding the structure of the bromo-derivative.

ParameterBond/AngleValue (Neutral, Gas Phase)
Bond LengthC-C (ring)~1.39 Å
C-O (phenol)~1.37 Å
C-C (side chain)~1.53 Å
C-N~1.47 Å
C-O (alcohol)~1.43 Å
Bond AngleC-C-C (ring)~120°
C-C-O (phenol)~119°
C-C-N (side chain)~112°
Dihedral AngleC-C-C-NVaries with conformation
Note: The data presented is illustrative based on typical values for phenylephrine and may vary slightly based on the specific computational model. nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity. numberanalytics.com

In studies of phenylephrine, the HOMO-LUMO energy gap has been calculated using DFT. researchgate.netnih.gov These calculations help in understanding the charge transfer that can occur within the molecule. researchgate.net For this compound, the presence of the bromine atom, with its lone pairs and electronegativity, would alter the energy levels of the molecular orbitals. It is expected that the bromine atom's p-orbitals would contribute to the HOMO, potentially raising its energy level, while the σ* orbital of the C-Br bond would influence the LUMO. The precise effect on the HOMO-LUMO gap would determine the reactivity of the bromo-derivative compared to phenylephrine.

FMO Properties of Phenylephrine (Parent Compound) Data from DFT calculations, serving as a baseline for the bromo-derivative.

PropertyValue (eV) - Gas PhaseValue (eV) - Water Solvent
HOMO EnergyVaries with methodVaries with method
LUMO EnergyVaries with methodVaries with method
HOMO-LUMO Gap (ΔE)~5.5 - 6.0 eVSlightly larger than gas phase
Note: Absolute energy values are highly dependent on the computational method (e.g., B3LYP vs. CAM-B3LYP). The trend shows a larger gap in a polar solvent, indicating greater stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays color-coded regions of electrostatic potential on the molecule's surface. nih.gov Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For phenylephrine, MEP maps show negative potential around the oxygen atoms of the hydroxyl groups and a positive potential near the hydrogen atoms of the phenolic and amine groups. researchgate.net In this compound, the highly electronegative bromine atom would create a distinct region of negative electrostatic potential around itself, known as a halogen crown. This feature is crucial for understanding potential intermolecular interactions, such as halogen bonding.

Reactivity Indices and Local Reactivity Analysis

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. mdpi.com These include electronegativity (χ), chemical hardness (η), and softness (S). Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. mdpi.com

Local reactivity can be analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net For phenylephrine, these analyses have been performed to understand its reactivity profile. researchgate.net The introduction of a bromine atom in this compound would significantly impact these indices. The C-Br bond would be a key site for local reactivity, and its influence would be quantifiable through Fukui function analysis, highlighting the specific reactivity of the carbon and bromine atoms.

Global Reactivity Descriptors for Phenylephrine (Illustrative)

DescriptorFormulaInterpretation
Electronegativity (χ)-(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to charge transfer
Global Softness (S)1 / (2η)Reciprocal of hardness, indicates reactivity
These descriptors are calculated from HOMO and LUMO energies and provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net

Non-Covalent Interaction (NCI) and Hydrogen Bonding Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules. chemtools.orgresearchgate.net These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are critical for understanding molecular conformation and crystal packing. chemtools.orgnih.gov NCI plots use the reduced density gradient (RDG) to reveal these interaction regions. researchgate.net

In phenylephrine, NCI analysis identifies intramolecular hydrogen bonds and van der Waals interactions that stabilize its structure. researchgate.net For this compound, NCI analysis would be particularly insightful. It would not only map the conventional hydrogen bonds involving the hydroxyl and amine groups but also investigate the potential for the bromine atom to act as a halogen bond donor or acceptor. This type of interaction, where the electrophilic tip of the halogen interacts with a nucleophile, is a significant non-covalent force that would influence the molecule's behavior in biological systems and materials. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including charge transfer and delocalization effects. wikipedia.orgwisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy through second-order perturbation theory. materialsciencejournal.org A large stabilization energy (E(2)) indicates a strong interaction, such as hyperconjugation or resonance. materialsciencejournal.org

Spectroscopic Property Prediction and Correlation with Experimental Data

The computational prediction of spectroscopic properties for molecules like this compound is a powerful tool in modern chemistry, offering insights into molecular structure and electronic environments. Density Functional Theory (DFT) is a predominant method for these predictions, particularly for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. chemrxiv.org The process typically involves optimizing the molecule's geometry at a selected level of theory and basis set, followed by calculations of spectroscopic parameters such as chemical shifts and vibrational frequencies.

For this compound, predicting the ¹H and ¹³C NMR spectra would be of significant interest for structural verification. The introduction of a bromine atom to the aromatic ring of the parent phenylephrine molecule is expected to induce notable changes in the chemical shifts of the aromatic protons and carbons. Specifically, the carbon atom directly bonded to the bromine will experience a significant shift, and the electronic redistribution will affect the shifts of the adjacent aromatic protons.

The following table illustrates a hypothetical correlation between experimental ¹³C NMR data for phenylephrine and predicted data for this compound. The predicted shifts for the brominated compound would be obtained from DFT calculations, likely showing a downfield shift for the carbon bearing the bromine atom (C-2) and altered shifts for the other aromatic carbons due to the inductive and resonance effects of the bromine substituent.

Table 1: Hypothetical Correlation of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Phenylephrine (Experimental) This compound (Predicted)
C-1 157.5 ~155.0
C-2 114.8 ~110.0 (C-Br)
C-3 129.8 ~131.0
C-4 118.9 ~120.0
C-5 120.5 ~122.0
C-6 113.3 ~115.0
C-α 71.2 ~71.0
C-β 59.8 ~59.5

Note: The experimental values for phenylephrine are approximate and can vary with solvent and pH. The predicted values for this compound are illustrative and would depend on the specific computational methodology employed.

Similarly, predictions for infrared (IR) spectra can be correlated with experimental data. The calculated vibrational frequencies can be compared to the bands observed in an experimental IR spectrum, aiding in the assignment of specific molecular vibrations. For this compound, the C-Br stretching vibration would be a key feature to identify in both the predicted and experimental spectra.

Reaction Pathway Modeling and Transition State Analysis for Bromination and Derivatization

The synthesis of this compound involves the electrophilic aromatic substitution (EAS) of phenylephrine. chemrxiv.org Computational modeling of this reaction pathway provides valuable insights into the reaction mechanism, regioselectivity, and the energetics of the process. The bromination of a substituted phenol (B47542) like phenylephrine is a classic example of an EAS reaction. khanacademy.orgyoutube.com

The reaction proceeds via the attack of an electrophilic bromine species (e.g., Br⁺, or a polarized bromine molecule) on the electron-rich aromatic ring of phenylephrine. The hydroxyl (-OH) and the alkylaminoethyl substituents on the ring are activating groups and direct the incoming electrophile. The hydroxyl group is a strong ortho-, para-director. Given that the para position to the hydroxyl group is occupied by the ethylamine (B1201723) side chain, the bromination is expected to occur at one of the ortho positions. The formation of the 2-bromo isomer is thus a likely outcome.

Computational studies, typically employing DFT, can be used to model the entire reaction coordinate. nih.govrsc.org This involves locating the structures of the reactants, the intermediate (a carbocation known as a Wheland intermediate or sigma complex), the transition states connecting these species, and the final product.

The key steps in the computational modeling of the bromination of phenylephrine are:

Reactant and Product Optimization: The geometries of phenylephrine and the potential brominated products (2-bromo, 4-bromo, and 6-bromo isomers) are optimized to find their minimum energy structures.

Transition State Searching: Algorithms are used to locate the transition state structures for the electrophilic attack at each possible position on the ring. The transition state is a first-order saddle point on the potential energy surface.

Intermediate Analysis: The stability of the resulting Wheland intermediates for ortho and para attack is calculated. The intermediate for attack at the 2-position is stabilized by resonance involving the adjacent hydroxyl group.

Energy Profile Construction: The relative energies of the reactants, transition states, intermediates, and products are calculated to construct a reaction energy profile. This profile helps in determining the activation energy for each pathway and thus predicting the most favorable reaction channel.

The following table outlines the key species and their roles in the modeled reaction pathway for the formation of 2-bromophenylephrine.

Table 2: Key Species in the Modeled Bromination of Phenylephrine

Species Description Role in Reaction Pathway
Phenylephrine The starting aromatic compound. Nucleophile
Br₂/Lewis Acid or NBS The brominating agent. Source of electrophile
Transition State 1 (TS1) The highest energy point leading to the Wheland intermediate. Determines the activation energy of the electrophilic attack
Wheland Intermediate A resonance-stabilized carbocation formed by the attack of Br⁺. Key reaction intermediate
Transition State 2 (TS2) The energy barrier for the deprotonation of the Wheland intermediate. Typically has a lower energy barrier than TS1

NBS: N-Bromosuccinimide

Computational modeling can also be extended to other derivatization reactions of this compound, such as modifications of the hydroxyl or amino groups, to predict reaction feasibility and product outcomes.

Derivatization and Analogues of R 2 Bromo Phenylephrine for Research

Synthesis of Novel Brominated Phenylephrine (B352888) Derivatives for Mechanistic Probes

The synthesis of (R)-2-Bromo Phenylephrine Hydrochloride, while not explicitly detailed in the literature, can be inferred from established routes for phenylephrine and its halogenated analogues, such as fluorinated phenylephrines. nih.gov A plausible synthetic approach would begin with a suitably protected and brominated precursor, such as 2-bromo-3-hydroxybenzaldehyde.

One potential synthetic pathway involves the following key steps:

Preparation of a Brominated Aldehyde: The synthesis would likely start from 3-hydroxybenzaldehyde. Protection of the phenolic hydroxyl group, for instance as a benzyl (B1604629) or silyl (B83357) ether, would be followed by regioselective bromination at the 2-position. Subsequent deprotection would yield 2-bromo-3-hydroxybenzaldehyde.

Formation of a Cyanohydrin: This aldehyde could then be reacted with trimethylsilyl (B98337) cyanide (TMSCN) to form a protected cyanohydrin intermediate.

Reduction and Amination: The intermediate would undergo reduction, for example with lithium aluminium hydride (LiAlH4), which reduces the cyanide group to a primary amine and the silyl ether to a hydroxyl group. This would be followed by N-methylation to introduce the methylamino group characteristic of phenylephrine.

Chiral Resolution or Asymmetric Synthesis: To obtain the desired (R)-enantiomer, either a chiral resolution of the racemic product using a resolving agent like (R)-naproxen could be employed, or an asymmetric synthesis approach could be adopted from the outset. googleapis.com Asymmetric hydrogenation using a chiral catalyst is a common method for establishing the correct stereochemistry in phenylephrine synthesis. researchgate.netgoogle.com

Salt Formation: Finally, treatment with hydrochloric acid would yield the target compound, this compound.

An alternative approach, analogous to the synthesis of fluorophenylephrines, could start with 2-bromo-3-hydroxyacetophenone. nih.gov This ketone could then be converted to the target molecule through asymmetric reduction of the ketone and reductive amination.

Table 1: Potential Synthetic Strategies for Halogenated Phenylephrine Analogues

Starting Material Key Intermediate(s) Key Reactions Reference Analogy
2-Bromo-3-hydroxybenzaldehyde Brominated cyanohydrin Asymmetric reduction, N-methylation researchgate.net
2-Bromo-3-hydroxyacetophenone Brominated aminoketone Asymmetric hydrogenation nih.govgoogle.com
3-Hydroxyacetophenone α-Bromo-3-hydroxyacetophenone Bromination, Asymmetric transfer hydrogenation google.com

These brominated derivatives are of significant interest as mechanistic probes. The bulky and electronegative bromine atom at the 2-position can influence the molecule's preferred conformation and its binding orientation within the adrenergic receptor pocket, providing insights into structure-activity relationships.

Impact of Bromination on Stereochemical Properties of Phenylephrine Scaffolds

The stereochemistry of phenylethanolamines is crucial for their biological activity, with the (R)-isomer at the benzylic carbon being preferred for receptor binding. google.comnih.gov Introducing a large halogen atom like bromine ortho to the benzylic hydroxyl group can have a profound impact on the molecule's conformational preferences and, consequently, its interaction with chiral biological systems. nih.gov

Research on 2-fluorophenylephrine (B8940) has shown that electrostatic repulsion between the ortho-halogen and the benzylic hydroxyl group can dictate the molecule's conformation. nih.gov This repulsion can create a conformational bias, restricting the rotation around the phenyl-carbon bond. For (R)-2-Bromo Phenylephrine, a similar, perhaps more pronounced, effect would be expected due to the larger van der Waals radius of bromine compared to fluorine.

This conformational locking could:

Influence Receptor Selectivity: By favoring a specific three-dimensional arrangement, the brominated analogue might exhibit altered selectivity for different adrenergic receptor subtypes (e.g., α1 vs. α2 vs. β) compared to unsubstituted phenylephrine. nih.gov

Stabilize a Bioactive Conformation: The bromine-induced conformational bias might pre-organize the molecule into a shape that is optimal for binding to its target receptor, potentially increasing its potency.

Introduce New Interactions: The bromine atom itself could engage in halogen bonding or other non-covalent interactions within the receptor's binding site, further modulating the compound's pharmacological profile.

Development and Characterization of Specific Brominated Intermediates for this compound

The synthesis of this compound relies on the successful preparation and characterization of key brominated intermediates. Based on known synthetic routes for phenylephrine, several potential intermediates can be proposed. researchgate.net

One critical intermediate would be 2-bromo-3-hydroxyacetophenone . This compound could be synthesized by the Friedel-Crafts acylation of 2-bromophenol, followed by rearrangement or, more likely, through the direct bromination of 3-hydroxyacetophenone under controlled conditions to achieve the desired regioselectivity.

Another key intermediate, central to many phenylephrine syntheses, is an α-halo-ketone. google.com In this case, α-amino-2-bromo-3-hydroxyacetophenone would be a pivotal precursor. This intermediate could be formed from 2-bromo-3-hydroxyacetophenone via an initial α-bromination to yield α,2-dibromo-3-hydroxyacetophenone, followed by substitution with methylamine. The subsequent asymmetric reduction of this aminoketone's carbonyl group would be the stereochemistry-determining step.

Table 2: Characterization Data for Hypothetical Key Intermediates

Intermediate Compound Proposed Role in Synthesis Key Characterization Techniques Expected Observations
2-Bromo-3-hydroxybenzaldehyde Aldehyde precursor for cyanohydrin route 1H NMR, 13C NMR, IR Signals corresponding to aldehyde proton (~10 ppm), aromatic protons with specific splitting patterns due to bromine, and a C=O stretch in IR.
2-Bromo-3-hydroxyacetophenone Ketone precursor for asymmetric reduction 1H NMR, IR, Mass Spec Acetyl methyl singlet in 1H NMR (~2.5 ppm), C=O stretch in IR, and correct molecular ion peak in MS.
α,2-Dibromo-3-hydroxyacetophenone Precursor to the aminoketone 1H NMR, Mass Spec Disappearance of acetyl methyl singlet and appearance of a CH2Br singlet (~4.5 ppm).
(R)-2-amino-1-(2-bromo-3-hydroxyphenyl)ethanol Penultimate intermediate before N-methylation Chiral HPLC, Polarimetry Separation from the (S)-enantiomer on a chiral column; specific optical rotation.

The characterization of these intermediates is essential to confirm their structure and purity before proceeding to the next synthetic step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the position of the bromine atom on the aromatic ring, while chiral High-Performance Liquid Chromatography (HPLC) would be indispensable for determining the enantiomeric excess (e.e.) of the final product and chiral intermediates. google.com

Conclusion and Future Research Directions for R 2 Bromo Phenylephrine Hydrochloride

Remaining Challenges in Synthesis and Characterization

The synthesis of (R)-2-Bromo Phenylephrine (B352888) Hydrochloride in high yield and enantiomeric purity presents several challenges that warrant further investigation. While general methods for the synthesis of phenylephrine and the ortho-bromination of phenols are established, their application to this specific target molecule requires optimization to overcome potential hurdles.

A primary challenge lies in the regioselective bromination of a suitable phenylephrine precursor. The hydroxyl and aminoethyl groups on the phenyl ring are activating and ortho-, para-directing, which can lead to a mixture of brominated isomers. Achieving selective bromination at the 2-position necessitates careful selection of the brominating agent, solvent, and reaction conditions to minimize the formation of the 4-bromo, 6-bromo, and dibrominated by-products. Research into milder and more selective brominating agents, or the use of protecting group strategies to block other reactive sites, could significantly improve the efficiency of this step. For instance, studies on the bromination of substituted phenols have shown that the choice of solvent can influence the ortho:para product ratio. googleapis.com Furthermore, methods for the selective ortho-bromination of para-substituted phenols using N-bromosuccinimide (NBS) in the presence of a catalyst like p-toluenesulfonic acid in methanol (B129727) have been reported to be effective and could be adapted. mdpi.comacs.org

Another significant hurdle is maintaining the stereochemical integrity at the chiral center of the ethanolamine (B43304) side chain during the synthesis. The (R)-configuration is crucial for the desired pharmacological activity. Synthetic routes must be designed to either introduce the bromine atom without affecting the existing stereocenter or employ a stereoselective synthesis from an achiral precursor. Asymmetric hydrogenation of a suitable ketone precursor is a common strategy for establishing the (R)-stereochemistry in phenylephrine synthesis. acs.org However, the presence of a bulky bromine atom at the ortho-position could sterically hinder the approach of the substrate to the catalyst's active site, potentially reducing the enantioselectivity of the reduction. Future research should focus on the development or selection of chiral catalysts that can accommodate such sterically demanding substrates.

Finally, the purification and characterization of (R)-2-Bromo Phenylephrine Hydrochloride require meticulous attention. The presence of isomeric impurities necessitates the development of robust analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the final product's purity. Comprehensive spectroscopic characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and correlation spectroscopies) and high-resolution mass spectrometry (HRMS) is essential to unequivocally confirm the structure and regiochemistry of the brominated compound. While a commercial supplier lists the compound, detailed, publicly available spectroscopic data remains scarce. nih.gov

Table 1: Potential Synthetic and Characterization Challenges and Research Directions

ChallengePotential Research Directions
Regioselectivity of Bromination Investigation of various brominating agents (e.g., NBS, Br₂), solvents, and catalysts to optimize ortho-selectivity. Exploration of protecting group strategies for the hydroxyl and amino groups.
Stereochemical Control Development of novel asymmetric hydrogenation catalysts tolerant of sterically hindered substrates. Exploration of alternative stereoselective synthetic routes, such as chiral pool synthesis or enzymatic resolutions.
Purification Development of optimized chromatographic methods (e.g., HPLC, column chromatography) for the separation of regioisomers and enantiomers.
Characterization Comprehensive spectroscopic analysis (NMR, HRMS, IR) to establish a definitive structural and stereochemical assignment.

Potential Avenues for Advanced Mechanistic Understanding

A deeper understanding of how the 2-bromo substituent influences the interaction of this compound with its biological targets, primarily the α1-adrenergic receptors, is crucial for its potential development.

The introduction of a bromine atom at the ortho-position is expected to induce significant conformational changes in the molecule. The steric bulk and electronic properties of the bromine atom can influence the rotational freedom around the phenyl-ethanolamine bond, potentially favoring a specific conformation that presents an altered pharmacophore to the receptor binding pocket. Computational modeling and conformational analysis studies, supported by experimental techniques like NMR spectroscopy, can provide valuable insights into the preferred solution-state conformation of the molecule. Understanding these conformational preferences is a key step in elucidating the structure-activity relationship.

In vitro pharmacological profiling is essential to determine the binding affinity and functional activity of this compound at different adrenergic receptor subtypes (α1A, α1B, α1D, α2, and β). Radioligand binding assays and functional assays measuring downstream signaling pathways (e.g., inositol (B14025) phosphate (B84403) accumulation for Gq-coupled α1 receptors) will provide a quantitative measure of the compound's potency and selectivity. Comparing these results with those of phenylephrine and other halogenated analogues will help to dissect the specific contribution of the 2-bromo substituent to the pharmacological profile. It is known that even minor structural modifications can significantly impact receptor subtype selectivity.

Opportunities for Novel Brominated Phenylephrine Analogue Development

The knowledge gained from the synthesis and mechanistic studies of this compound can pave the way for the rational design and development of novel brominated phenylephrine analogues with potentially improved therapeutic properties.

One avenue of exploration is the synthesis of other ortho-halogenated analogues , such as the 2-chloro and 2-iodo derivatives. This would allow for a systematic investigation of the effect of halogen size and electronegativity on receptor binding and activity, further refining the structure-activity relationship (SAR). Studies on halogenated phenylethanolamines have shown that the nature and position of the halogen can significantly influence their β-adrenolytic activity.

Furthermore, the development of di- and tri-halogenated analogues could lead to compounds with unique pharmacological profiles. For instance, a 2,6-dibromo substitution might enforce a specific perpendicular conformation of the phenyl ring relative to the side chain, which could lead to enhanced selectivity for a particular adrenergic receptor subtype.

Another promising direction is the exploration of bioisosteric replacements for the bromine atom. Replacing the bromine with other functional groups of similar size and electronic properties could lead to analogues with improved pharmacokinetic properties, such as enhanced metabolic stability or oral bioavailability, while retaining the desired pharmacological activity.

Finally, the development of conformationally restricted analogues of this compound could provide valuable tools for probing the bioactive conformation at the adrenergic receptor. By incorporating the key structural features of the brominated compound into a more rigid scaffold, it may be possible to design highly potent and selective ligands.

Q & A

What are the established synthetic routes for (R)-2-Bromo Phenylephrine Hydrochloride, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:
The synthesis typically begins with brominated aromatic precursors, such as 4-bromo-2-fluoroacetophenone, to introduce the bromine substituent. A chiral resolution step or asymmetric catalysis is critical for achieving the (R)-enantiomer. For example, reductive amination of ketone intermediates using chiral catalysts like Rhodium-DuPhos complexes can yield enantiomeric excess >90% . Reaction temperature (0–5°C) and solvent polarity (e.g., methanol/water mixtures) significantly impact crystallization efficiency and purity. Post-synthetic purification via recrystallization in ethanol/HCl enhances enantiomeric purity to pharmacopeial standards (>97.5%) .

How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:
Validation should follow ICH Q2(R1) guidelines, including parameters like specificity, linearity (1–50 µg/mL), and precision (RSD <2%). UV spectrophotometry at λmax 272 nm in alkaline media (pH 10) is suitable for dissolution testing, with a limit of detection (LOD) of 0.1 µg/mL . For impurity profiling, HPLC using a C18 column (mobile phase: 0.1% TFA/acetonitrile, 85:15) with UV detection at 254 nm resolves degradation products. Response factors for impurities (e.g., des-bromo analogs) must be calculated using relative peak areas .

What experimental strategies resolve contradictions in α1-adrenergic receptor binding data for brominated phenylephrine analogs?

Methodological Answer:
Discrepancies in receptor subtype selectivity (α1A vs. α1B) arise from differences in assay conditions. Radioligand binding assays using [³H]-prazosin should be conducted at varying NaCl concentrations (0–150 mM) to assess ionic strength effects on affinity. Deuterated analogs (e.g., Phenylephrine-2,4,6-d3) enable isotope-effect studies to pinpoint hydrogen-bonding interactions critical for binding . Cross-validation with functional assays (e.g., calcium flux in HEK293 cells) clarifies whether binding translates to physiological activity .

How can researchers mitigate interference from degradation products during stability studies of this compound?

Methodological Answer:
Forced degradation under acidic (1M HCl, 70°C), basic (0.1M NaOH, 40°C), and oxidative (3% H₂O₂) conditions identifies major degradation pathways. LC-MS/MS with electrospray ionization (ESI+) detects oxidation products (e.g., brominated quinones) and hydrolyzed intermediates. Quantify impurities using a relative response factor (RRF) approach, where RRFs are determined via spiking studies with synthesized degradation standards .

What role does bromine substitution play in modulating the pharmacokinetic profile of this compound?

Methodological Answer:
Bromine’s electron-withdrawing effect enhances metabolic stability by reducing CYP450-mediated oxidation at the phenyl ring. In vitro microsomal assays (human liver microsomes, NADPH cofactor) show a 40% reduction in clearance compared to non-brominated analogs. However, bromine increases plasma protein binding (PPB >90%), necessitating free fraction corrections in pharmacodynamic models. Parallel artificial membrane permeability assays (PAMPA) confirm improved logP (2.1 vs. 1.4 for phenylephrine), enhancing blood-brain barrier penetration .

How should researchers design experiments to assess the enantiomer-specific toxicity of this compound?

Methodological Answer:
Comparative toxicity studies require separation of (R)- and (S)-enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol/DEA 90:10:0.1). In vitro cytotoxicity assays (MTT or LDH release) in hepatocyte models (e.g., HepG2 cells) at 10–100 µM concentrations identify enantiomer-specific IC50 values. In vivo studies in rodents (dose: 1–10 mg/kg IV) should monitor hepatic enzymes (ALT/AST) and histopathology to differentiate enantiomeric effects .

What computational tools predict the solubility of this compound in supercritical CO2 for nanoparticle formulations?

Methodological Answer:
Quantitative structure-property relationship (QSPR) models using COSMO-RS or Hansen solubility parameters correlate solute-solvent interactions. Inputs include dipole moment (3.2 D), molecular volume (240 ų), and hydrogen-bond donor capacity (2 groups). Experimental validation via supercritical fluid chromatography (SFC) at 40°C and 150 bar confirms predicted solubility trends. Adjust co-solvents (e.g., 5% ethanol) to enhance solubility by 30% for nanoparticle synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.